双酚 F-13C6

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

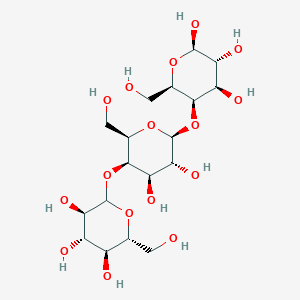

Bisphenol F-13C6 is a stable isotope-labeled compound of Bisphenol F, which is an organic compound with the chemical formula 13C6 C7 H12 O2. It is structurally related to Bisphenol A, a well-known precursor for forming plastics. Bisphenol F-13C6 is used as a reference standard in analytical testing within the food and beverage sector .

科学研究应用

Bisphenol F-13C6 is widely used in scientific research, particularly in the following fields:

Chemistry: It is used as a reference standard for analytical testing and quantification of bisphenols in various samples.

Biology: It is used in studies to understand the biological effects of bisphenols, including their endocrine-disrupting properties.

Medicine: It is used in research to study the potential health effects of bisphenols on human health.

Industry: It is used in the production of plastics, epoxy resins, and other industrial applications

作用机制

Target of Action

Bisphenol F-13C6, structurally related to Bisphenol A (BPA), is an organic synthetic compound . It belongs to the category of molecules known as bisphenols, which feature two phenol groups connected via a linking group . The primary targets of Bisphenol F-13C6 are estrogen receptors . It can bind to these receptors, thereby affecting body weight and tumorigenesis .

Mode of Action

Bisphenol F-13C6 interacts with its targets, the estrogen receptors, and induces changes in the body. Due to its hormone-like properties, it may bind to estrogen receptors, thereby affecting both body weight and tumorigenesis . It may also affect metabolism and cancer progression, by interacting with GPR30, and may impair male reproductive function, by binding to androgen receptors .

Biochemical Pathways

Bisphenol F-13C6 affects several biochemical pathways. It has been shown to disrupt testicular function via apoptotic signaling . Several transcription factors, including PPARγ, C/EBP, Nrf2, HOX, and HAND2, are involved in Bisphenol F-13C6 action on fat and liver homeostasis, the cardiovascular system, and cancer . Furthermore, epigenetic changes, such as DNA methylation, histones modification, and changes in microRNAs expression contribute to Bisphenol F-13C6 pathological effects .

Pharmacokinetics

The pharmacokinetics of Bisphenol F-13C6 involves its absorption, distribution, metabolism, and excretion (ADME). Bisphenol F undergoes two primary phase II biotransformations to form the corresponding glucuronide and sulfate . These processes impact the bioavailability of the compound in the body.

Result of Action

The molecular and cellular effects of Bisphenol F-13C6’s action are significant. It has been found to have estrogenic, progesteronic, and anti-androgenic effects . The overarching implications of these hormonal changes for humans are decreases in testosterone secretions, especially in male testes, and increases in the activity of estrogen .

Action Environment

The action, efficacy, and stability of Bisphenol F-13C6 can be influenced by environmental factors. For instance, Bisphenol F-13C6 is increasingly used as a substitute for BPA in response to concerns about the health effects of BPA . It is used in the manufacture of plastics and epoxy resins, and is found in food containers, thermal paper for receipts, and coatings for water pipes . These uses expose Bisphenol F-13C6 to various environmental conditions that can affect its action and stability.

生化分析

Biochemical Properties

Bisphenol F-13C6, like its analogs, has been found to have estrogenic, progesteronic, and anti-androgenic effects . These hormonal changes can lead to decreases in testosterone secretions, especially in male testes, and increases in the activity of estrogen . The effects are greatest in the fetal testis, which is primed to be more easily affected due to its plasticity and massive period of growth .

Cellular Effects

Bisphenol F-13C6 has been shown to affect various types of cells and cellular processes. For instance, exposure to Bisphenol F-13C6 significantly decreased the number/size of neurospheres, BrdU + (proliferating NSC marker) and MAP-2 + (neuronal marker) cells and GFAP + astrocytes in the hippocampus NSC culture . This suggests reduced NSC stemness and self-renewal and neuronal differentiation and increased gliogenesis .

Molecular Mechanism

The molecular mechanism of Bisphenol F-13C6 involves interactions with various biomolecules. It undergoes two primary phase II biotransformations to form the corresponding glucuronide and sulfate . The ability for Bisphenol F-13C6 to activate estrogen in the receptors is lower than that of BPA, and the actions of these bisphenols are likely not directly through these receptors, but rather more indirect .

Dosage Effects in Animal Models

The effects of Bisphenol F-13C6 vary with different dosages in animal models. For instance, exposure to non-cytotoxic concentrations of Bisphenol F-13C6 significantly decreased the number/size of neurospheres, BrdU + (proliferating NSC marker) and MAP-2 + (neuronal marker) cells and GFAP + astrocytes in the hippocampus NSC culture .

准备方法

The preparation of Bisphenol F-13C6 involves the reaction of phenol with formaldehyde under acidic conditions. The process typically follows a two-step method:

First Step: Phenol reacts with formaldehyde under weakly acidic conditions to form an intermediate product.

Second Step: A large amount of catalyst, such as phosphoric acid, is added along with additional formaldehyde to complete the reaction

化学反应分析

Bisphenol F-13C6 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

相似化合物的比较

Bisphenol F-13C6 is similar to other bisphenols, such as:

Bisphenol A (BPA): Widely used in the production of plastics and known for its endocrine-disrupting properties.

Bisphenol S (BPS): Used as a substitute for BPA in various applications.

Bisphenol AF (BPAF): Used in the production of high-performance polymers

Bisphenol F-13C6 is unique due to its stable isotope labeling, which makes it particularly useful as a reference standard in analytical testing.

属性

CAS 编号 |

1410794-06-7 |

|---|---|

分子式 |

C₇¹³C₆H₁₂O₂ |

分子量 |

206.19 |

同义词 |

1,1-Bis(4-hydroxyphenyl)methane-13C6; 4,4’-Bis(hydroxyphenyl)methane-13C6; 4,4’-Dihydroxydiphenylmethane-13C6; 4,4’-Methylenebis[phenol]-13C6; 4,4’-Methylenediphenol-13C6; Bis(p-hydroxyphenyl)methane-13C6; Bis(4-hydroxyphenyl)methane-13C6; HDM-13C6; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6R,7R)-7-((Z)-2-(furan-2-yl)-2-(methoxyimino)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1142554.png)

![2-Thiaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B1142559.png)

![8-tert-butyl-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B1142560.png)

![7,8,9,10-Tetrahydro-benzo[f]quinazoline-1,3(2H,4H)-dione](/img/structure/B1142562.png)

![5,6,7,8-Tetrahydro-5-methyl-[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1142565.png)

![7-Oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carbonitrile](/img/structure/B1142567.png)